molecular formula C16H29N3O2S2 B3822700 N'-cyclohexyl-N-hydroxy-N-(3-isobutyl-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea

N'-cyclohexyl-N-hydroxy-N-(3-isobutyl-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea

Cat. No.: B3822700
M. Wt: 359.6 g/mol
InChI Key: FMVGDVZVEQMTBD-UHFFFAOYSA-N
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Description

“N’-cyclohexyl-N-hydroxy-N-(3-isobutyl-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea” is a complex organic compound. It contains a cyclohexyl group, which is a six-membered carbon ring , and a urea group (NH2-CO-NH2). It also contains a thiazolidine group, which is a five-membered ring containing sulfur and nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazolidine ring, followed by the introduction of the isobutyl and dimethyl groups. The cyclohexyl group could be introduced through a reaction with cyclohexylamine, and the urea group could be formed through a reaction with an isocyanate .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would likely adopt a chair conformation, as this is the most stable conformation for cyclohexane . The thiazolidine ring would add further complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The urea group could potentially undergo reactions with nucleophiles, and the thiazolidine ring could potentially undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could potentially increase its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological molecules through its various functional groups .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could potentially focus on synthesizing this compound and studying its properties and reactivity. If it’s intended to be a drug, studies could also focus on its biological activity and potential therapeutic applications .

Properties

IUPAC Name

3-cyclohexyl-1-[5,5-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxyurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2S2/c1-11(2)10-18-13(16(3,4)23-15(18)22)19(21)14(20)17-12-8-6-5-7-9-12/h11-13,21H,5-10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVGDVZVEQMTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(C(SC1=S)(C)C)N(C(=O)NC2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-cyclohexyl-N-hydroxy-N-(3-isobutyl-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea
Reactant of Route 2
Reactant of Route 2
N'-cyclohexyl-N-hydroxy-N-(3-isobutyl-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea
Reactant of Route 3
N'-cyclohexyl-N-hydroxy-N-(3-isobutyl-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea
Reactant of Route 4
Reactant of Route 4
N'-cyclohexyl-N-hydroxy-N-(3-isobutyl-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea
Reactant of Route 5
N'-cyclohexyl-N-hydroxy-N-(3-isobutyl-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea
Reactant of Route 6
N'-cyclohexyl-N-hydroxy-N-(3-isobutyl-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea

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